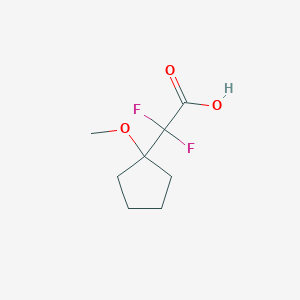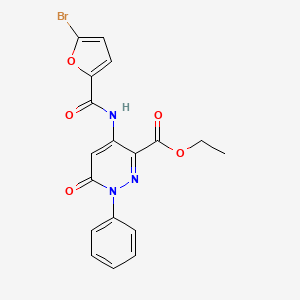![molecular formula C19H22FN7O3 B2861680 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-54-5](/img/structure/B2861680.png)
2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, which are a part of this compound, has been discussed in several studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide:
Antitumor Activity
This compound has shown potential as an antitumor agent. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antibacterial Properties
Research has indicated that this compound possesses significant antibacterial properties. It has been tested against a range of bacterial strains and has shown effectiveness in inhibiting bacterial growth. This makes it a potential candidate for the development of new antibacterial drugs, especially in the face of rising antibiotic resistance .
Antifungal Applications
The compound has also been explored for its antifungal properties. It has demonstrated the ability to inhibit the growth of several fungal species, which could be beneficial in treating fungal infections. This application is particularly important given the limited number of effective antifungal agents currently available .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in various experimental models, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Potential
Research has shown that this compound may have antiviral properties. It has been tested against several viruses and has shown the ability to inhibit viral replication. This makes it a potential candidate for the development of new antiviral drugs .
Equilibrative Nucleoside Transporter Inhibition
This compound has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs play a crucial role in nucleotide synthesis and the regulation of adenosine function. Inhibiting these transporters can have significant therapeutic implications, especially in the context of chemotherapy .
Molecular Docking and Drug Design
The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies help in the design of new drugs by providing insights into the binding mechanisms and structural requirements for activity. This application is crucial for the rational design of more effective and selective therapeutic agents .
作用機序
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s function .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways, leading to downstream effects such as the disruption of nucleotide synthesis and adenosine function .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to a decrease in the transport of nucleosides and nucleoside analogues . This can disrupt nucleotide synthesis and adenosine function, potentially affecting cellular processes that rely on these molecules .
Safety and Hazards
特性
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADLIUQZXRFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-{[4-(2-Fluorophenyl)piperazinyl]methyl}-3-methyl-2,6-dioxo-1,3,7-trihydro purin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)
![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)
![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)